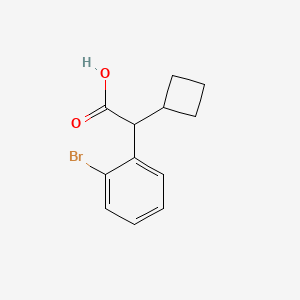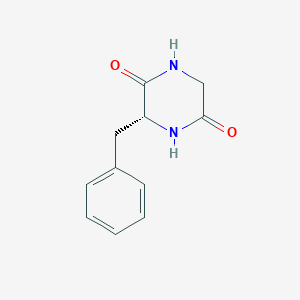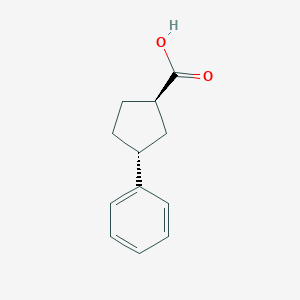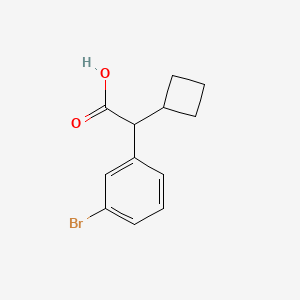
2-(2-bromophenyl)-2-cyclobutylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-2-cyclobutylacetic acid, also known as BPCB, is a synthetic organic compound belonging to the family of cyclobutylacetic acids. It is a colorless liquid that is soluble in most organic solvents and has a melting point of -30°C. BPCB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
2-(2-bromophenyl)-2-cyclobutylacetic acid is believed to act as an acetylcholinesterase inhibitor, meaning that it binds to the active site of the enzyme and blocks its action. This inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid depend on the dosage and route of administration. In general, it has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and concentration, improved memory and cognitive function, and increased muscle strength and coordination. In addition, it has been shown to have an anti-inflammatory effect, as well as to reduce anxiety and improve mood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(2-bromophenyl)-2-cyclobutylacetic acid in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, it is important to note that 2-(2-bromophenyl)-2-cyclobutylacetic acid is a highly toxic compound and should be handled with care. Additionally, its mechanism of action is not fully understood and further research is needed to better understand its effects.
Orientations Futures
In the future, further research is needed to better understand the biochemical and physiological effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid. Additionally, research should be conducted to explore the potential therapeutic applications of 2-(2-bromophenyl)-2-cyclobutylacetic acid, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Additionally, research should be conducted to explore the potential environmental effects of 2-(2-bromophenyl)-2-cyclobutylacetic acid, as it is a potentially toxic compound. Finally, research should be conducted to explore the potential of 2-(2-bromophenyl)-2-cyclobutylacetic acid as a biomarker for certain diseases or environmental pollutants.
Méthodes De Synthèse
2-(2-bromophenyl)-2-cyclobutylacetic acid can be synthesized via a number of different routes. One of the most common methods involves the reaction of 2-bromo-2-phenylacetic acid with cyclobutyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then isolated and purified by distillation.
Applications De Recherche Scientifique
2-(2-bromophenyl)-2-cyclobutylacetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used to study the biochemical and physiological effects of certain drugs, such as anticholinesterase drugs. Additionally, 2-(2-bromophenyl)-2-cyclobutylacetic acid has been used to study the effects of certain environmental pollutants on biochemical and physiological processes.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRPNVUWYIXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)


![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)

![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)
